Cas no 3513-04-0 (Deacylmetaplexigenin)

Deacylmetaplexigenin 化学的及び物理的性質
名前と識別子
-
- Deacylmetaplexigenin
- 12-O-deacetylmetaplexigenin
- DTXSID401190002
- 3513-04-0
- 1-[(3S,8S,9R,10R,12R,13S,14R,17S)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone
- CS-0023014
- AKOS040740761
- (3beta,12beta,14beta,17alpha)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one
- HY-N2611
- (3I(2),12I(2),14I(2),17I+/-)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one
- DA-52382
-
- インチ: 1S/C21H32O6/c1-12(22)19(25)8-9-21(27)18(19,3)16(24)11-15-17(2)6-5-14(23)10-13(17)4-7-20(15,21)26/h4,14-16,23-27H,5-11H2,1-3H3/t14-,15+,16+,17-,18+,19+,20-,21+/m0/s1
- InChIKey: ATMZVVNNICECKQ-MNSFQJRNSA-N
- ほほえんだ: O([H])[C@]12C([H])([H])C([H])([H])[C@@](C(C([H])([H])[H])=O)([C@@]1(C([H])([H])[H])[C@@]([H])(C([H])([H])[C@]1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])C3=C([H])C([H])([H])[C@@]21O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 380.22000
- どういたいしつりょう: 380.22
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 1
- 複雑さ: 720
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 118
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 218-223 ºC
- ふってん: 568.8±50.0 °C at 760 mmHg
- フラッシュポイント: 311.8±26.6 °C
- ようかいど: ほとんど溶けない(0.08 g/l)(25ºC)、
- PSA: 118.22000
- LogP: 0.83080
- じょうきあつ: 0.0±3.5 mmHg at 25°C
Deacylmetaplexigenin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Deacylmetaplexigenin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0023014-1mg |
Deacylmetaplexigenin |
3513-04-0 | 1mg |
$514.0 | 2022-04-27 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55890-5mg |
Deacylmetaplexigenin |
3513-04-0 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55890-1mg |
Deacylmetaplexigenin |
3513-04-0 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
MedChemExpress | HY-N2611-5mg |
Deacylmetaplexigenin |
3513-04-0 | 5mg |
¥15430 | 2022-08-31 | ||
TargetMol Chemicals | T13638-1 mL * 10 mM (in DMSO) |
Deacylmetaplexigenin |
3513-04-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2320 | 2023-09-15 | |
ChemScence | CS-0023014-5mg |
Deacylmetaplexigenin |
3513-04-0 | 5mg |
$1543.0 | 2022-04-27 | ||
TargetMol Chemicals | T13638-10mg |
Deacylmetaplexigenin |
3513-04-0 | 10mg |
¥ 14000 | 2024-07-20 | ||
A2B Chem LLC | AF83665-5mg |
Deacylmetaplexigenin |
3513-04-0 | 98% | 5mg |
$1620.00 | 2024-04-20 | |
MedChemExpress | HY-N2611-1mg |
Deacylmetaplexigenin |
3513-04-0 | 1mg |
¥5140 | 2022-08-31 | ||
TargetMol Chemicals | T13638-10 mg |
Deacylmetaplexigenin |
3513-04-0 | 98% | 10mg |
¥ 3,330 | 2023-07-11 |
Deacylmetaplexigenin 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Deacylmetaplexigeninに関する追加情報
Comprehensive Overview of Deacylmetaplexigenin (CAS No. 3513-04-0): Properties, Applications, and Research Insights
Deacylmetaplexigenin (CAS No. 3513-04-0) is a naturally occurring steroidal compound belonging to the class of cardenolides, which are known for their diverse biological activities. This compound, derived from plants such as Metaplexis japonica, has garnered significant attention in recent years due to its potential therapeutic properties. Researchers and pharmaceutical developers are increasingly exploring its role in anti-inflammatory, anti-cancer, and cardioprotective applications, aligning with the growing demand for plant-derived bioactive molecules in modern medicine.
The chemical structure of Deacylmetaplexigenin features a steroid backbone with specific functional groups that contribute to its bioactivity. Its molecular formula, C23H32O5, and molecular weight of 388.5 g/mol make it a mid-sized organic molecule suitable for drug discovery pipelines. Recent studies highlight its ability to modulate cell signaling pathways, particularly those involving NF-κB and MAPK, which are critical targets in chronic diseases and age-related disorders. These findings resonate with current trends in precision medicine and natural product drug development.
In the context of phytochemical research, Deacylmetaplexigenin stands out for its low toxicity profile compared to synthetic analogs, a feature highly valued in the nutraceutical and cosmeceutical industries. Its potential as a skin barrier enhancer has been investigated in dermatology research, coinciding with the rising consumer interest in clean beauty and plant-based skincare solutions. Additionally, its antioxidant capacity aligns with the global focus on oxidative stress management, a key factor in healthy aging strategies.
From a pharmacokinetic perspective, Deacylmetaplexigenin exhibits moderate bioavailability, with research ongoing to improve its drug delivery systems through nanotechnology and liposomal encapsulation. These advancements address common challenges in natural product formulation, a topic frequently searched by pharmaceutical professionals and biotech entrepreneurs. The compound's stability under various pH conditions also makes it a candidate for oral administration, expanding its potential in functional food applications.
Ecologically, the sustainable sourcing of Deacylmetaplexigenin from medicinal plants aligns with the UN Sustainable Development Goals (SDGs), particularly SDG 3 (Good Health and Well-being) and SDG 15 (Life on Land). This connection to green chemistry principles enhances its appeal in ethical investing circles and corporate sustainability initiatives. Analytical methods for its quantification, such as HPLC and LC-MS, have been optimized to ensure quality control in botanical extracts, addressing industry concerns about standardization in herbal medicine production.
Future research directions for Deacylmetaplexigenin include exploring its synergistic effects with other phytoconstituents and investigating its role in gut microbiome modulation. These areas intersect with popular health trends like personalized nutrition and holistic wellness, making the compound relevant to both scientific and consumer audiences. As regulatory frameworks for plant-based therapeutics evolve worldwide, Deacylmetaplexigenin (CAS No. 3513-04-0) is poised to become a valuable asset in the bioactive compound market.
3513-04-0 (Deacylmetaplexigenin) 関連製品
- 100198-09-2(Lanost-7-en-3-one,23,24,25-trihydroxy-, (13a,14b,17a,20S,23R,24S)-)
- 1887-95-2(Pregn-5-ene-3alpha,17alpha-diol-20-one)
- 152-58-9(Cortodoxone)
- 53-06-5(cortisone)
- 50-23-7(Hydrocortisone)
- 1171-81-9(16a-Hydroxycortisol)
- 105078-92-0(17a-Hydroxy Pregnenolone-d3)
- 57-83-0(Progesterone)
- 14858-07-2((5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one)
- 1625-39-4(6a-Methyl Hydrocortisone)




